N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a diphenylacetamide structure
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other benzothiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Biochemical Pathways
Benzothiophene derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where the benzothiophene derivative reacts with an appropriate hydroxyethylating agent.
Formation of the Diphenylacetamide Structure: This step involves the acylation of the hydroxyethylated benzothiophene derivative with diphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzothiophene moiety can be reduced under specific conditions to form a dihydrobenzothiophene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydrobenzothiophene derivative.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 1-benzothiophene-3-carboxylic acid and its derivatives share structural similarities with N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide.
Diphenylacetamide Derivatives: Compounds such as N-(2,2-diphenylacetyl)-2-aminobenzothiophene also exhibit structural similarities.
Uniqueness
This compound is unique due to the combination of its benzothiophene moiety, hydroxyethyl group, and diphenylacetamide structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c26-21(20-16-28-22-14-8-7-13-19(20)22)15-25-24(27)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,21,23,26H,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDVLHHMGJUPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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